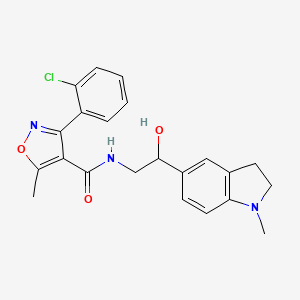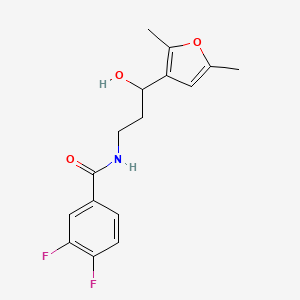
3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate
Übersicht
Beschreibung
“3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate” is a chemical compound with the CAS Number: 112663-43-1 . It has a molecular weight of 253.32 . The compound is also known as Methanesulfonic acid 3-tert-butoxycarbonylamino-propyl ester . It is typically stored at temperatures between 0-5°C and appears as a white solid .
Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 253.32 . It is typically stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation and Pharmacophore Preparation
The compound has been used in the asymmetric hydrogenation of enamine esters, leading to the synthesis of beta-amino acid pharmacophores. This process involves chiral ferrocenyl ligands in conjunction with rhodium complexes. The approach has been optimized for high enantiomeric excess and involves in situ protection using di-tert-butyldicarbonate (Kubryk & Hansen, 2006).
Synthesis of Protected β-Amino Acids
It plays a role in the addition of Reformatsky reagents to N-sulfonylimines, resulting in the production of protected β-amino acids. This method includes deprotection steps and demonstrates the utility of the compound in synthesizing amino acid derivatives (Robinson & Wyatt, 1993).
Gas Chromatography-Mass Spectrometry Applications
This compound is utilized in the silylation of specific amino acids for their analysis using gas chromatography-mass spectrometry. This technique aids in the identification and quantification of amino acids in various samples, demonstrating its analytical application (Tsuge, Kataoka, & Seto, 2002).
Preparation of Single Enantiomer Derivatives
It is employed in the preparation of single enantiomers of amino acid derivatives, crucial for the pharmaceutical industry. The method involves a series of transformations while maintaining high enantiomeric purity, showcasing its significance in producing stereospecific compounds (Boaz et al., 2005).
Involvement in Chemoselective Hydrogenation
The compound is integral in the chemoselective hydrogenation process for synthesizing key intermediates in medicinal chemistry. This application highlights its role in selective reduction reactions, crucial for developing specific pharmaceutical agents (Noh et al., 2004).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315-H319 . These hazard statements indicate that the compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation and contact with skin and eyes .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)15-8(11)10-6-5-7-14-16(4,12)13/h5-7H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHESBNCMOQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2902006.png)




![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2902013.png)

![3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2902015.png)


![9-(3-chloro-4-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2902021.png)
![2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2902024.png)
